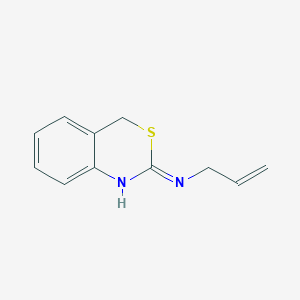

N-allyl-4H-3,1-benzothiazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

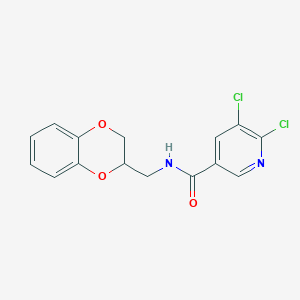

“N-allyl-4H-3,1-benzothiazin-2-amine” is a chemical compound with the molecular formula C11H12N2S . It is a derivative of 4H-3,1-benzothiazin-2-amine .

Synthesis Analysis

4H-3,1-Benzothiazin-4-ones, which include “N-allyl-4H-3,1-benzothiazin-2-amine”, can be synthesized from anthranilic acid derivatives . A general route to such compounds starts from methyl anthranilate . Anthranilic acid or methyl anthranilate can be converted using aroyl isothiocyanates to thiourea derivatives . These can be successfully subjected to a thiazine ring closure with a concomitant loss of the aroyl group to give 2-amino-4H-3,1-benzothiazin-4-ones .Molecular Structure Analysis

The molecular structure of “N-allyl-4H-3,1-benzothiazin-2-amine” can be represented by the InChI code: 1S/C8H8N2S/c9-8-10-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H2,9,10) .Chemical Reactions Analysis

Compounds like “N-allyl-4H-3,1-benzothiazin-2-amine” undergo the Dimroth rearrangement to isomeric 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones . Under somewhat milder conditions, precursors lead to benzothiazinones which still bear the aroyl moiety at the exocyclic nitrogen .Physical And Chemical Properties Analysis

“N-allyl-4H-3,1-benzothiazin-2-amine” has a molecular weight of 204.29 . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

Acyl-Enzyme Inhibition in Medicinal Chemistry

The 2-amino-substituted 4H-3,1-benzoxazin-4-ones derived from N-allyl-4H-3,1-benzothiazin-2-amine have garnered significant interest in medicinal chemistry. These compounds exhibit extraordinary potency as acyl-enzyme inhibitors, particularly against human leukocyte elastase and other therapeutically relevant serine proteases . Their unique structure allows them to engage in hydrogen bonding interactions, making them promising candidates for drug development.

Herbicidal Activity

Research has explored the herbicidal potential of 4H-3,1-benzoxazin-4-ones. These compounds could play a role in weed control and crop protection. Investigating their mode of action and selectivity against specific plant species is crucial for optimizing their herbicidal efficacy .

Biological Activities and Mechanisms

The heteroatoms (sulfur and nitrogen) in 4H-3,1-benzothiazin-4-ones can participate in various interactions. For instance:

Wirkmechanismus

Target of Action

N-allyl-4H-3,1-benzothiazin-2-amine is a compound that has been studied for its potential biological activities. The primary targets of this compound are believed to be therapeutically relevant serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling.

Mode of Action

The compound interacts with its targets through hydrogen bonds and π–π interactions . The heteroatoms in the compound can act as acceptors in hydrogen bonds, and the fused aromatic ring can form π–π interactions with biological targets . These interactions can lead to changes in the conformation and activity of the target proteins.

Pharmacokinetics

The compound’s molecular weight (204296) and physical properties, such as melting point (132-135°C), suggest that it may have reasonable bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-allyl-4H-3,1-benzothiazin-2-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target proteins. For instance, the compound’s melting point suggests that it is stable at room temperature .

Eigenschaften

IUPAC Name |

N-prop-2-enyl-1,4-dihydro-3,1-benzothiazin-2-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-7-12-11-13-10-6-4-3-5-9(10)8-14-11/h2-6H,1,7-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTWJHNYVYMVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN=C1NC2=CC=CC=C2CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4H-3,1-benzothiazin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol](/img/structure/B2559561.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2559567.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2559568.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2559569.png)

![2-cyclopropyl-N-(4-ethoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2559572.png)

![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2559576.png)